N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine
Description
N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Properties
Molecular Formula |
C20H15N3 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(E)-1-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanimine |
InChI |
InChI=1S/C20H15N3/c1-3-9-16(10-4-1)15-21-20-19(17-11-5-2-6-12-17)22-18-13-7-8-14-23(18)20/h1-15H/b21-15+ |
InChI Key |
CEECUFSVAZYHSK-RCCKNPSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with α-bromoketones or α-haloaldehydes. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine or copper (I) bromide . Another approach is the one-pot synthesis, where acetophenone, [Bmim]Br3, and 2-aminopyridine are reacted under solvent-free conditions in the presence of sodium carbonate .
Chemical Reactions Analysis
N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Cyclization: The imidazo[1,2-a]pyridine core can be formed through cyclization reactions involving 2-aminopyridine and ketones.
Scientific Research Applications
N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, which could be used to treat inflammation and pain with fewer side effects compared to non-selective inhibitors.
Biological Studies: The compound exhibits various biological activities, including antibacterial, antifungal, and antiviral properties.
Chemical Research: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds and is used in molecular docking studies to understand its interaction with biological targets
Mechanism of Action
The mechanism of action of N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound’s structure allows it to form hydrogen bonds and other interactions within the enzyme’s active site, enhancing its selectivity and potency .
Comparison with Similar Compounds
N-benzylidene-2-phenylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its COX-2 inhibitory activity.
7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine: Studied for its antibacterial and antifungal properties.
3-phenylimidazo[1,2-a]pyridine: Used in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
